Introduction: Unveiling the Potential of a Versatile Phenolic Ester
Introduction: Unveiling the Potential of a Versatile Phenolic Ester
An In-Depth Technical Guide to Ethyl 2,6-dihydroxybenzoate
Ethyl 2,6-dihydroxybenzoate is a phenolic ester derived from γ-resorcylic acid (2,6-dihydroxybenzoic acid). Its structure, featuring two hydroxyl groups flanking an ethyl ester on an aromatic ring, provides a unique combination of hydrogen-bonding capabilities, lipophilicity, and reactive sites. While its parent acid, 2,6-dihydroxybenzoic acid, is a known versatile scaffold in medicinal chemistry, the ethyl ester modification significantly alters its physicochemical properties, influencing its potential applications.[1] This guide offers a comprehensive exploration of the core physical and chemical properties of Ethyl 2,6-dihydroxybenzoate, providing foundational knowledge for researchers and drug development professionals seeking to leverage this molecule in their work. We will delve into its structural characteristics, spectroscopic profile, synthesis, and potential therapeutic relevance, grounding all claims in authoritative data.
Molecular and Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Ethyl 2,6-dihydroxybenzoate is a solid at room temperature, a characteristic shared by many substituted aromatic compounds.[2] Its molecular structure and functional groups are summarized below.
Caption: Workflow for the synthesis of Ethyl 2,6-dihydroxybenzoate.
Applications in Research and Drug Development
The strategic value of Ethyl 2,6-dihydroxybenzoate lies in its role as a modifiable scaffold. Derivatives of dihydroxybenzoic acids are of significant interest in medicinal chemistry for their demonstrated biological activities. [1]
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Antimicrobial Agents: Research on closely related analogs, such as 2,4-dihydroxybenzoic acid derivatives, has shown their potential as antimicrobial agents. [1]The core phenolic structure is a well-known pharmacophore in many natural and synthetic antimicrobial compounds.
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Enzyme Inhibition: The hydroxyl groups can form key hydrogen bond interactions within the active sites of enzymes, making this scaffold a promising starting point for developing enzyme inhibitors for therapeutic targets in areas like oncology. [1]* Precursor for Complex Molecules: The ester and hydroxyl groups serve as handles for further chemical modification, allowing for the creation of diverse chemical libraries to screen for various biological activities. For instance, the hydroxyl groups can be alkylated or acylated, and the ester can be hydrolyzed back to the acid or converted to an amide to modulate properties like solubility, lipophilicity, and target binding.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling Ethyl 2,6-dihydroxybenzoate and its precursors. Based on the safety data for the parent compound, 2,6-dihydroxybenzoic acid, the following should be considered. [3]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [3]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [3][4]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [3][4]* Hazards: The parent acid is known to cause skin and serious eye irritation and may cause respiratory irritation. [3]Similar hazards should be assumed for the ethyl ester derivative pending specific toxicological data.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is adapted from established methods for the esterification of substituted benzoic acids. [5] Objective: To synthesize Ethyl 2,6-dihydroxybenzoate from 2,6-dihydroxybenzoic acid.
Materials:
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2,6-Dihydroxybenzoic acid (1.0 eq)
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Absolute Ethanol (used as solvent and reagent, ~20-30 mL per gram of acid)
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Concentrated Sulfuric Acid (catalytic amount, ~3-5 drops)
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Saturated Sodium Bicarbonate solution
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Diethyl ether or Ethyl acetate (for extraction)
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Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
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Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: To a round-bottom flask, add 2,6-dihydroxybenzoic acid and an excess of absolute ethanol.
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Catalyst Addition: While gently swirling the flask, carefully add a few drops of concentrated sulfuric acid.
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Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
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Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.
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Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure Ethyl 2,6-dihydroxybenzoate.
References
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Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Retrieved from [Link]
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Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. International Journal of Molecular Sciences, 24(24), 17208. Retrieved from [Link]
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2,6-Dihydroxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]
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ethyl 2-hexyl-4,6-dihydroxybenzoate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
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Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. Retrieved from [Link]
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Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. (2021). PubMed Central (PMC). Retrieved from [Link]
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ETHYL BENZOATE - Safety Data Sheet. (2023). Retrieved from [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]
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Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. (2014). PubMed Central (PMC). Retrieved from [Link]
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Material Safety Data Sheet - Ethyl 3,4-Dihydroxybenzoate, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
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